molecular formula C10H11N3O3 B13099631 Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) CAS No. 506437-25-8

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)

Cat. No.: B13099631
CAS No.: 506437-25-8
M. Wt: 221.21 g/mol
InChI Key: GQJKUBCSZILNJB-UHFFFAOYSA-N
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Description

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique isoxazolo-pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles . This reaction is often carried out in the presence of a base, such as pyridine, under reflux conditions to yield the desired isoxazolo-pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) has several scientific research applications:

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to modulate biological pathways. .

    Biology: In biological research, the compound is used to study cellular processes and molecular interactions.

    Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

506437-25-8

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-cyclopropyl-5,7-dimethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C10H11N3O3/c1-12-8-6(9(14)13(2)10(12)15)7(16-11-8)5-3-4-5/h5H,3-4H2,1-2H3

InChI Key

GQJKUBCSZILNJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NOC(=C2C(=O)N(C1=O)C)C3CC3

Origin of Product

United States

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